4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
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Overview
Description
Zeaxanthin is a natural pigment belonging to the carotenoid family, specifically classified as a xanthophyll. It is a yellow-colored compound found in high concentrations in various fruits and vegetables, such as corn, spinach, and peppers. Zeaxanthin is also present in the human retina, where it plays a crucial role in maintaining healthy vision by protecting the eyes from harmful blue light and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zeaxanthin can be synthesized through various chemical routes. One common method involves the double Wittig condensation of a symmetrical C10-dialdehyde with two equivalents of the appropriate C15-phosphonium salt . Another approach is the microbial production of zeaxanthin using engineered microorganisms like Escherichia coli or yeast, which involves regulating the biosynthetic pathway and overexpressing specific genes .
Industrial Production Methods: Industrial production of zeaxanthin often involves extraction from natural sources such as marigold petals or distillers dried grains with solubles (DDGS). The extraction process typically includes Soxhlet extraction followed by purification using centrifugal partition chromatography . Microbial production is also gaining traction due to its cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions: Zeaxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation reactions, reagents like sodium hypochlorite (NaOCl) are commonly used. For example, zeaxanthin can be oxidized by NaOCl in dichloromethane and methanol at room temperature .
Major Products: Oxidation of zeaxanthin can lead to the formation of cleavage products such as 3-hydroxy-β-ionone and 3-hydroxy-14-apocarotenal .
Scientific Research Applications
Zeaxanthin has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, zeaxanthin is studied for its antioxidant properties and its ability to quench free radicals .
Biology: In biological research, zeaxanthin is investigated for its role in protecting cells from oxidative stress and its involvement in the xanthophyll cycle in plants .
Medicine: In medicine, zeaxanthin is primarily researched for its benefits in eye health. It is known to reduce the risk of age-related macular degeneration (AMD) and improve visual performance . Additionally, zeaxanthin is being explored for its potential therapeutic effects on liver health and cardiovascular diseases .
Industry: In the industrial sector, zeaxanthin is used as a natural food colorant and dietary supplement due to its health benefits and vibrant color .
Mechanism of Action
Zeaxanthin exerts its effects primarily through its antioxidant properties. It acts as a scavenger for free radicals, neutralizing them and preventing oxidative damage to cells . In the eyes, zeaxanthin forms a yellow pigment shield in the macula, protecting the retina from harmful blue light and reducing the risk of AMD . Zeaxanthin also interacts with molecular targets and pathways involved in inflammation and oxidative stress, contributing to its protective effects on various organs .
Comparison with Similar Compounds
Lutein: A stereoisomer of zeaxanthin, commonly found in the same sources and also beneficial for eye health.
Astaxanthin: Another xanthophyll with potent antioxidant properties, often compared with zeaxanthin for its health benefits
Uniqueness: Zeaxanthin is unique in its high concentration in the macula of the human retina, where it plays a critical role in protecting against blue light and oxidative damage. Unlike other carotenoids, zeaxanthin and lutein are the only carotenoids that accumulate in the retina, highlighting their specialized function in eye health .
Properties
IUPAC Name |
4-[18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859281 |
Source
|
Record name | beta,beta-Carotene-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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